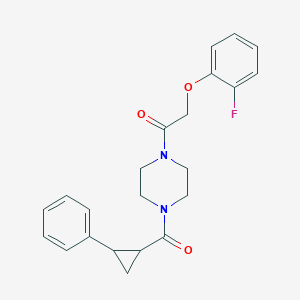

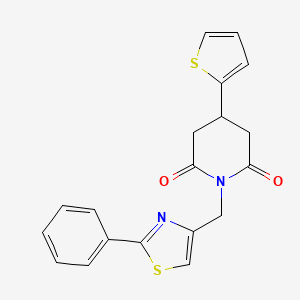

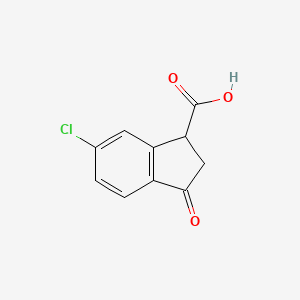

1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as TD-8954 and has been developed as a selective dopamine D3 receptor antagonist.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

- Dieckmann Cyclization : A method to form piperazine-2,5-diones through Dieckmann cyclization has been developed, which involves the closure of a terminal methylene adjacent to nitrogen onto a carbonyl group of a phenyl carbamate unit, starting from β-(alkylamino)alcohol or similar compounds (Aboussafy & Clive, 2012).

- Efficient One-Pot Synthesis : A one-pot synthesis approach for Nα-urethane-protected β-alanine and γ-aminopropionic acid from related dione compounds demonstrates excellent yields and purity, highlighting the compound's utility in synthesizing amino acid derivatives (Cal et al., 2012).

Medicinal Chemistry Applications

- Regioselective Synthesis of Azabicycloadducts : A novel synthesis method for spiropyrrolidines from benzo[b]thiophene-2,3-dione and piperidine 2-carboxylic acid has been developed, indicating the potential for creating thiophenic drugs with significant biological properties (Verma et al., 2009).

- Antimicrobial Activity : Synthesis of new compounds like 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones and their evaluation for antibacterial and antifungal activities reveal potential applications in developing new antimicrobial agents (Prakash et al., 2010).

Material Science Applications

- Luminescent Properties and Photo-induced Electron Transfer : Study on piperazine substituted naphthalimide compounds showcases their potential as pH probes and for applications involving photo-induced electron transfer processes, indicating uses in sensor technology and photonic materials (Gan et al., 2003).

Heterocyclic Compound Synthesis

- Synthesis of Heterocyclic Compounds : Research on the efficient synthesis of heterocyclic compounds derived from 2,6-dioxopiperazine derivatives highlights the compound's utility in creating biologically active molecules with potential anti-inflammatory and anticancer activities (Kumar et al., 2014).

properties

IUPAC Name |

1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-thiophen-2-ylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c22-17-9-14(16-7-4-8-24-16)10-18(23)21(17)11-15-12-25-19(20-15)13-5-2-1-3-6-13/h1-8,12,14H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQIACACAMZZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)N(C1=O)CC2=CSC(=N2)C3=CC=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2717295.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717296.png)

![N-(1-cyanocyclohexyl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2717298.png)

![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2717303.png)

![2,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2717307.png)

![5-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2717310.png)

![ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B2717312.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)